Clavirolide A
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Overview
Description
Clavirolide A is a natural product that belongs to the macrolide family of compounds. It is isolated from the fermentation broth of Streptomyces sp. Clavirolide A has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Mechanism Of Action
Clavirolide A exerts its biological activity by binding to the 50S ribosomal subunit and inhibiting protein synthesis. This leads to the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Biochemical And Physiological Effects
Clavirolide A has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent. Clavirolide A has also been found to possess antimicrobial activity against various bacterial strains.
Advantages And Limitations For Lab Experiments
Clavirolide A is a potent compound that exhibits a broad range of biological activities. However, it is a relatively complex molecule, which makes its synthesis challenging. Additionally, its biological activity is highly dependent on its stereochemistry, which can make the synthesis process even more complex.
Future Directions
The unique chemical structure and mechanism of action of Clavirolide A make it a promising compound for further research. Future studies could focus on optimizing its synthesis process and evaluating its potential therapeutic applications in various disease models. Additionally, the development of Clavirolide A analogs could lead to the discovery of more potent and selective compounds with improved biological activity.
Scientific Research Applications
Clavirolide A has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. Clavirolide A has also been found to inhibit the activity of protein tyrosine phosphatase 1B, which makes it a potential therapeutic agent for the treatment of type 2 diabetes.
properties
CAS RN |
132750-47-1 |
---|---|
Product Name |
Clavirolide A |
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,3S,7E,10S,17R)-17-hydroxy-3,7,10,14-tetramethyl-16-oxatricyclo[8.6.1.013,17]heptadeca-7,13-diene-5,15-dione |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-19(4)8-6-16-14(3)18(22)24-17(20(16,19)23)11-13(2)10-15(21)9-12/h5,13,17,23H,6-11H2,1-4H3/b12-5+/t13-,17-,19-,20-/m1/s1 |
InChI Key |
JVYXSCVDLGVIRM-NOYREHSQSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@]3(C(=C(C(=O)O2)C)CC[C@]3(C/C=C(/CC(=O)C1)\C)C)O |
SMILES |
CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O |
Canonical SMILES |
CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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